2-(Difluoromethoxy)phenyl isocyanate
Overview
Description
2-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)phenyl isocyanate typically involves the reaction of 2-(Difluoromethoxy)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
2-(Difluoromethoxy)aniline+Phosgene→2-(Difluoromethoxy)phenyl isocyanate+HCl
The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are strictly adhered to due to the toxic nature of phosgene and the isocyanate compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)phenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Dichloromethane, toluene, and other inert solvents are typically used.
Catalysts: Tertiary amines and metal catalysts can be employed to enhance the reaction rate.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Scientific Research Applications
2-(Difluoromethoxy)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various functional materials.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
2-Fluorophenyl isocyanate: Contains a single fluorine atom, resulting in different reactivity and properties.
2-(Trifluoromethoxy)phenyl isocyanate: Contains a trifluoromethoxy group, which significantly alters its reactivity and applications.
Uniqueness
2-(Difluoromethoxy)phenyl isocyanate is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications. This compound’s unique properties make it valuable in the development of advanced materials and bioactive compounds .
Biological Activity
2-(Difluoromethoxy)phenyl isocyanate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.
This compound can be represented by the following structure:
This compound features a difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing isocyanate groups exhibit significant antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) were determined, with promising results indicating potential as antibacterial agents. Notably, certain derivatives showed MIC values as low as 4.88 µg/mL against C. albicans .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. In one study, several derivatives were evaluated against eight human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. For example:
- Compound 7 : IC50 = 44.4 µM
- Compound 8 : IC50 = 22.4 µM
- Compound 9 : IC50 values ranged between 12.4 µM to 17.8 µM across different cell lines .
Furthermore, molecular mechanisms were investigated, revealing down-regulation of key genes such as PALB2, BRCA1, and EGFR in treated cells, suggesting that these compounds may disrupt critical pathways involved in cancer cell proliferation .
Enzyme Inhibition
The enzyme inhibition profile of this compound has also been studied. It was found to be a potent inhibitor of hexokinase II (HKII), an enzyme crucial for glycolysis in cancer cells. The fluorinated derivatives showed enhanced binding affinity compared to non-fluorinated counterparts, indicating a structure-activity relationship that favors the incorporation of fluorine in the design of effective inhibitors .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of the difluoromethoxy group significantly influences both lipophilicity and biological interactions:
- Compounds with meta-substituents generally exhibited higher potency compared to para-substituents.
- The difluoromethoxy group enhances membrane permeability while maintaining effective binding to target proteins .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various difluoromethoxy-substituted phenyl isocyanates on cancer cell lines. The findings highlighted that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
- Antibacterial Screening : Another investigation focused on the antibacterial properties of these compounds against multi-drug resistant strains. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMTOGGFCDFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369868 | |
Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-03-7 | |
Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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